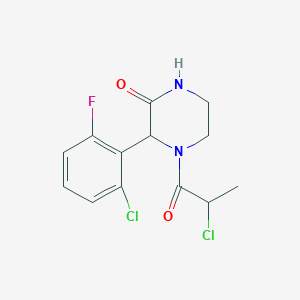
3-(2-Chloro-6-fluorophenyl)-4-(2-chloropropanoyl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloro-6-fluorophenyl)-4-(2-chloropropanoyl)piperazin-2-one, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. CPP is a piperazine derivative that has been synthesized through various methods, and its mechanism of action and biochemical effects have been studied extensively.
Mécanisme D'action
3-(2-Chloro-6-fluorophenyl)-4-(2-chloropropanoyl)piperazin-2-one has been shown to act as a dopamine receptor antagonist, specifically at the D2 receptor subtype. This results in a decrease in dopamine neurotransmission in the brain, which may be responsible for its potential antipsychotic effects. 3-(2-Chloro-6-fluorophenyl)-4-(2-chloropropanoyl)piperazin-2-one has also been shown to have an affinity for the serotonin transporter, which may contribute to its potential antidepressant effects.
Biochemical and Physiological Effects:
3-(2-Chloro-6-fluorophenyl)-4-(2-chloropropanoyl)piperazin-2-one has been shown to have various biochemical and physiological effects, including a decrease in dopamine neurotransmission in the brain, which may be responsible for its potential antipsychotic effects. 3-(2-Chloro-6-fluorophenyl)-4-(2-chloropropanoyl)piperazin-2-one has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which may contribute to its potential antidepressant effects. Additionally, 3-(2-Chloro-6-fluorophenyl)-4-(2-chloropropanoyl)piperazin-2-one has been shown to have anxiolytic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(2-Chloro-6-fluorophenyl)-4-(2-chloropropanoyl)piperazin-2-one in lab experiments is its high affinity for dopamine receptors, which makes it a useful tool for studying dopamine neurotransmission in the brain. Additionally, 3-(2-Chloro-6-fluorophenyl)-4-(2-chloropropanoyl)piperazin-2-one has been shown to have a relatively low toxicity profile, which makes it a safer alternative to other dopamine receptor antagonists. However, one limitation of using 3-(2-Chloro-6-fluorophenyl)-4-(2-chloropropanoyl)piperazin-2-one is its low solubility in water, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research involving 3-(2-Chloro-6-fluorophenyl)-4-(2-chloropropanoyl)piperazin-2-one, including further studies investigating its potential as an antipsychotic and antidepressant agent. Additionally, studies investigating the role of 3-(2-Chloro-6-fluorophenyl)-4-(2-chloropropanoyl)piperazin-2-one in addiction and drug abuse may provide valuable insights into the mechanisms underlying these disorders. Furthermore, studies investigating the potential use of 3-(2-Chloro-6-fluorophenyl)-4-(2-chloropropanoyl)piperazin-2-one as a ligand for imaging studies of the dopamine transporter may provide a valuable tool for studying dopamine neurotransmission in the brain.
Méthodes De Synthèse
3-(2-Chloro-6-fluorophenyl)-4-(2-chloropropanoyl)piperazin-2-one has been synthesized through various methods, including the reaction of 2-chloro-6-fluoroaniline with 2-chloropropionyl chloride in the presence of triethylamine and then reacting the resulting intermediate with piperazine. Another method involves the reaction of 2-chloro-6-fluoroaniline with 2-chloropropanoic acid in the presence of thionyl chloride, followed by the reaction with piperazine. The purity of 3-(2-Chloro-6-fluorophenyl)-4-(2-chloropropanoyl)piperazin-2-one can be improved through recrystallization from ethanol.
Applications De Recherche Scientifique
3-(2-Chloro-6-fluorophenyl)-4-(2-chloropropanoyl)piperazin-2-one has been used in various scientific research applications, including as a ligand for imaging studies of the dopamine transporter in the brain. 3-(2-Chloro-6-fluorophenyl)-4-(2-chloropropanoyl)piperazin-2-one has also been studied for its potential as an antipsychotic agent, as it has been shown to have an affinity for dopamine receptors. Additionally, 3-(2-Chloro-6-fluorophenyl)-4-(2-chloropropanoyl)piperazin-2-one has been used in studies investigating the role of dopamine in addiction and drug abuse.
Propriétés
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-4-(2-chloropropanoyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2FN2O2/c1-7(14)13(20)18-6-5-17-12(19)11(18)10-8(15)3-2-4-9(10)16/h2-4,7,11H,5-6H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKAOZYGXDEOTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCNC(=O)C1C2=C(C=CC=C2Cl)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-6-fluorophenyl)-4-(2-chloropropanoyl)piperazin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)butyramide](/img/structure/B2709830.png)
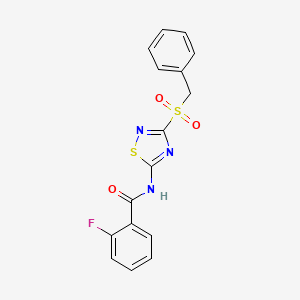
![2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)
![9-(2,5-dimethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2709835.png)
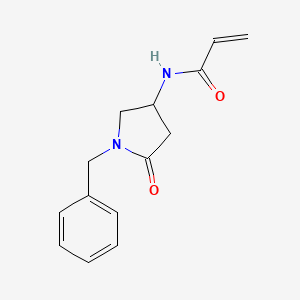
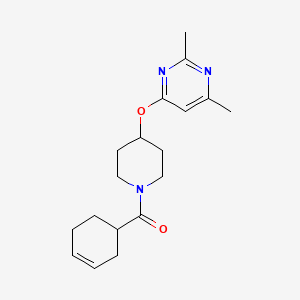
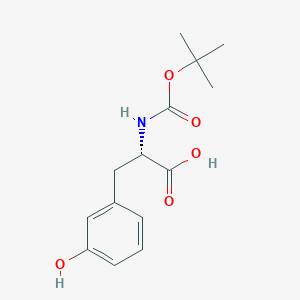
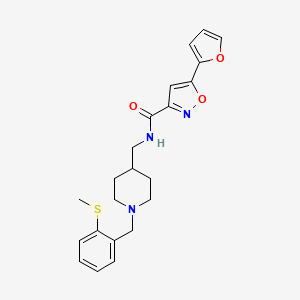
![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-1-methylpyrazole-4-sulfonamide](/img/structure/B2709844.png)
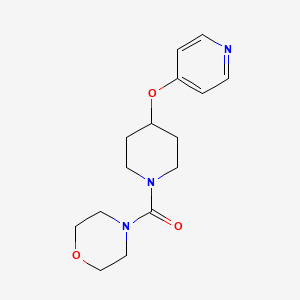
![1,2-dimethyl-3-(2-oxo-2-(p-tolyl)ethyl)-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B2709846.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2709848.png)
![5-chloro-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B2709853.png)